molecular formula C114H174N34O31 B7910232 (3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

Cat. No.: B7910232
M. Wt: 2516.8 g/mol
InChI Key: OJSXICLEROKMBP-FFUDWAICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Obestatin (rat) (trifluoroacetate salt) is a peptide hormone composed of 23 amino acids. It is derived from the cleavage of the preproghrelin gene, which also encodes ghrelin, another peptide hormone. Obestatin is secreted by various tissues, including the stomach, brain, pancreas, and gastrointestinal mucosa. It plays a role in regulating food intake, body weight, and other physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Obestatin (rat) (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid (TFA) during the cleavage process .

Industrial Production Methods: Industrial production of obestatin (rat) (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are used to ensure high purity and yield. The peptide is lyophilized to obtain a stable powder form for storage and distribution .

Types of Reactions:

    Oxidation: Obestatin can undergo oxidation reactions, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.

    Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.

    Substitution: Amino acid residues in obestatin can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Site-directed mutagenesis or chemical synthesis techniques.

Major Products:

Scientific Research Applications

Obestatin (rat) (trifluoroacetate salt) has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis, purification, and characterization techniques.

    Biology: Investigated for its role in regulating food intake, body weight, and gastrointestinal functions.

    Medicine: Explored for potential therapeutic applications in treating obesity, diabetes, and other metabolic disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Obestatin exerts its effects by binding to specific receptors, such as GPR39, a ghrelin and motilin family receptor. This binding activates intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) production and protein kinase activation. Obestatin influences various physiological processes, including appetite regulation, insulin secretion, and muscle regeneration .

Comparison with Similar Compounds

    Ghrelin: Another peptide hormone derived from the same preproghrelin gene. Ghrelin stimulates appetite and promotes food intake, whereas obestatin has opposite effects.

    Leptin: A hormone involved in regulating energy balance and body weight. Unlike obestatin, leptin is secreted by adipose tissue and acts on the hypothalamus to suppress appetite.

    Peptide YY: A hormone released by the gut in response to food intake.

Uniqueness: Obestatin is unique due to its dual origin from the preproghrelin gene and its contrasting effects to ghrelin. While ghrelin promotes food intake and weight gain, obestatin suppresses appetite and reduces body weight. This antagonistic relationship makes obestatin a valuable target for research in metabolic regulation and potential therapeutic applications .

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C114H174N34O31/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125)/t60-,61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSXICLEROKMBP-FFUDWAICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H174N34O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2516.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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